molecular formula C10H8N2 B069480 5-Methyl-1H-indole-3-carbonitrile CAS No. 194490-13-6

5-Methyl-1H-indole-3-carbonitrile

Cat. No. B069480
M. Wt: 156.18 g/mol
InChI Key: JIQYBYFWPOTTCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-1H-indole-3-carbonitrile and related compounds often involves nucleophilic substitution reactions, cycloaddition, or condensation reactions, utilizing various starting materials such as indoles, acetonitriles, and other electrophilic or nucleophilic components. For instance, the coupling of indole structures with benzhydryl cations in acetonitrile showcases the nucleophilic reactivity of indoles in forming substituted indole derivatives (Lakhdar et al., 2006). Additionally, the cyclization of certain precursors with Grignard reagents or anions derived from aryl/heteroaryl acetonitriles can yield carbazole and indole-fused structures, providing insight into versatile synthetic routes for indole derivatives (Rao et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of 5-Methyl-1H-indole-3-carbonitrile derivatives has been conducted through various spectroscopic and crystallographic techniques, revealing details about their molecular conformations, intermolecular interactions, and crystal packing. For example, studies on similar compounds have highlighted how substitutions at the indole ring influence the molecule's geometry and hydrogen bonding patterns, affecting its physical and chemical properties (Kukuljan et al., 2016).

Chemical Reactions and Properties

5-Methyl-1H-indole-3-carbonitrile participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Its reactivity is significantly influenced by the presence of the carbonitrile group, which acts as an electron-withdrawing group, enhancing the electrophilic character of the indole ring and facilitating reactions at specific positions (Kumar et al., 2012).

Physical Properties Analysis

The physical properties of 5-Methyl-1H-indole-3-carbonitrile, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its application in synthetic chemistry. The compound's solubility in organic solvents and its crystalline form can be influenced by its molecular structure and the nature of its substituents (Ge et al., 2011).

Chemical Properties Analysis

5-Methyl-1H-indole-3-carbonitrile shows a range of chemical properties due to its functional groups. The indole ring provides a platform for further functionalization and chemical modifications, allowing for the synthesis of a diverse array of indole-based compounds with varying biological and chemical activities. Its carbonitrile group enhances its reactivity towards nucleophiles and electrophiles, facilitating diverse synthetic applications (Boros et al., 2011).

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives, including 5-Methyl-1H-indole-3-carbonitrile, are used as precursors for the synthesis of biologically active structures . They are involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Method : The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .
    • Results : This method is generally high-yielding, operationally friendly, time- and cost-effective .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : Indole derivatives are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
    • Method : The synthesis methods vary depending on the specific biologically active compound being produced .
    • Results : The results also vary, but in general, these compounds have shown promising results in treating various conditions .
  • Preparation of Antifungal Agents

    • Field : Pharmaceutical Chemistry
    • Application : 5-Methylindole is used in the preparation of antifungal agents .
    • Method : The specific method of preparation is not provided .
    • Results : The results or outcomes of this application are not provided .
  • Sodium-dependent Glucose Co-transporter 2 (SGLT2) Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : 5-Methylindole is used in the management of hyperglycemia in diabetes as Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors .
    • Method : The specific method of preparation is not provided .
    • Results : The results or outcomes of this application are not provided .
  • Preparation of Dihydroisoquinolines

    • Field : Organic Chemistry
    • Application : 5-Methyl-1H-indole-3-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
    • Method : The specific method of preparation is not provided .
    • Results : The results or outcomes of this application are not provided .
  • Preparation of Benzoyl Indoles

    • Field : Organic Chemistry
    • Application : 5-Methyl-1H-indole-3-carbonitrile is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
    • Method : The specific method of preparation is not provided .
    • Results : The results or outcomes of this application are not provided .
  • Preparation of Novel PPARα/γ Dual Agonists

    • Field : Pharmaceutical Chemistry
    • Application : 5-Methyl-1H-indole-3-carbonitrile is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
    • Method : The specific method of preparation is not provided .
    • Results : The results or outcomes of this application are not provided .
  • IL2-Inducible T-cell Kinase (ITK) Inhibitors

    • Field : Immunology
    • Application : 5-Methylindole is used in the preparation of IL2-inducible T-cell kinase (ITK) inhibitors .
    • Method : The specific method of preparation is not provided .
    • Results : The results or outcomes of this application are not provided .

Safety And Hazards

While specific safety and hazard information for 5-Methyl-1H-indole-3-carbonitrile is not available, similar compounds have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future of indole derivatives lies in their potential to be explored for newer therapeutic possibilities . Their diverse biological activities and the ability to bind with high affinity to multiple receptors make them promising candidates for the development of new useful derivatives .

properties

IUPAC Name

5-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYBYFWPOTTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598984
Record name 5-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indole-3-carbonitrile

CAS RN

194490-13-6
Record name 5-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formyl-5-methylindole (0.50 g), hydroxylamine hydrochloride (0.44 g) and sodium acetate (0.52 g) in acetic acid (5 ml) was stirred for 2 hours, then acetic anhydride (2.5 ml) was added to the mixture and allowed to react under reflux for 0.5 hour. After cooling, the reaction mixture was poured into ice-water and extracted with ethyl acetate. After filtration of insoluble materials, the filtrate was washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixture of ethyl acetate and chloroform. The fractions containing the objective compounds were combined and concentrated under reduced pressure to give 3-cyano-5-methylindole (109 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, Q Wen, J Jin, C Wang, P Lu, Y Wang - Tetrahedron, 2013 - Elsevier
A copper-mediated direct cyanation of indoles with benzyl cyanide as the cyanide anion surrogate has been achieved. The cascade reaction furnished 3-cyanoindoles under mild …
Number of citations: 50 www.sciencedirect.com
OY Yuen, PY Choy, WK Chow, WT Wong… - The Journal of …, 2013 - ACS Publications
Copper-mediated direct and regioselective C3-cyanation of indoles using benzyl cyanide as the cyanide anion source is presented. A wide range of indoles undergo cyanation …
Number of citations: 68 pubs.acs.org
HH Nguyen - 2015 - search.proquest.com
The main focus of my Ph. D. research is synthetic methodology development to effectively construct nitrogen-containing heterocycles from readily accessible building blocks. During the …
Number of citations: 0 search.proquest.com

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